1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene
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Overview
Description
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a propyl chain, which is further connected to an ethoxy and ethyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(3-propyl)-2-ethoxy-3-ethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the brominated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The bromination reaction is followed by purification steps such as distillation or recrystallization to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The ethyl and ethoxy groups can be oxidized to form corresponding alcohols or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium or potassium hydroxide in ethanol or water.
Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
The major products formed from these reactions include substituted benzene derivatives, alkenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the development of bioactive compounds.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ethoxy and ethyl groups influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-2-methoxy-3-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-2-ethoxy-3-ethylbenzene: Contains a chlorine atom instead of a bromine atom.
1-(3-Bromopropyl)-2-ethoxybenzene: Lacks the ethyl group on the benzene ring.
Uniqueness
1-(3-Bromopropyl)-2-ethoxy-3-ethylbenzene is unique due to the combination of its bromine, ethoxy, and ethyl substituents, which confer specific reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C13H19BrO |
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Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2-ethoxy-3-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11-7-5-8-12(9-6-10-14)13(11)15-4-2/h5,7-8H,3-4,6,9-10H2,1-2H3 |
InChI Key |
DNXQVSGBZLGKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CCCBr)OCC |
Origin of Product |
United States |
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